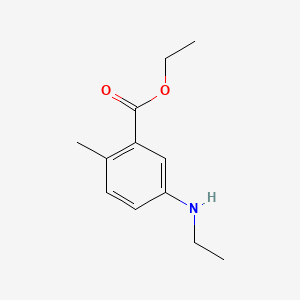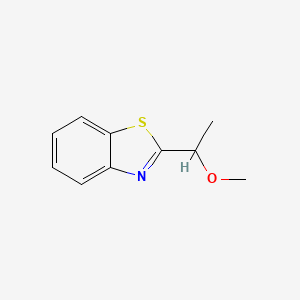
N-Boc-3-amino-2-cyclohexenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Boc-3-amino-2-cyclohexenone involves the use of di-tert-butyl dicarbonate (Boc2O) and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N). This compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .Molecular Structure Analysis
The molecular structure of N-Boc-3-amino-2-cyclohexenone consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Chemical Reactions Analysis
The compound can be prepared in essentially quantitative yield with excess Boc2O and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .Wissenschaftliche Forschungsanwendungen
Catalytic N-modification of α-amino acids and peptides : Dominguez-Huerta, Perepichka, and Li (2018) demonstrated the N-modification of α-amino acids and peptides using phenolic compounds, where 2-cyclohexen-1-one and cyclohexanone were used as coupling partners. This method is significant for tailoring the properties of biomolecules in chemistry and biology (Dominguez-Huerta, Perepichka, & Li, 2018).
Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines : Chankeshwara and Chakraborti (2006) reported a catalyst-free method for N-tert-butyloxycarbonylation of amines in water. This method achieved chemoselective formation of N-t-Boc derivatives without side products, applicable to chiral amines, amino acids, and amino alcohols (Chankeshwara & Chakraborti, 2006).
Discovery of a new efficient chiral ligand for copper-catalyzed enantioselective Michael additions : Chataigner, Gennari, Ongeri, Piarulli, and Ceccarelli (2001) synthesized a library of chiral Schiff base ligands, where N-Boc-protected β-amino sulfonyl chlorides were used. These ligands were tested in copper-catalyzed conjugate addition of dialkyl zinc to cyclic and acyclic enones, demonstrating their utility in enantioselective synthesis (Chataigner et al., 2001).
N-tert-Butoxycarbonylation of amines using H3PW12O40 as a catalyst : Heydari, Shiroodi, Hamadi, Esfandyari, and Pourayoubi (2007) used the heteropoly acid H3PW12O40 for N-tert-butoxycarbonylation of amines. This method is efficient for producing N-Boc derivatives, important in peptide synthesis (Heydari et al., 2007).
A practical route to β2,3-amino acids with alkyl side chains : Longobardo, DellaGreca, and de Paola (2015) described a method for synthesizing enantiopure N(Boc)-β3-amino nitriles, which are intermediates in the homologation of α-amino acids. This study highlights the application in synthesizing amino acids with specific configurations (Longobardo, DellaGreca, & de Paola, 2015).
Enantiomerically Pure β‐Amino Acids : Berkessel, Glaubitz, and Lex (2002) achieved the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for β-peptides, using N-BOC protection methods (Berkessel, Glaubitz, & Lex, 2002).
Design and Synthesis of Novel Phenothiazinium Photosensitiser Derivatives : New and Dolphin (2009) established a high-yielding approach to N-(2-aminoethyl)-Azure B and extended it to synthesize functionalized peptide-dye synthetic precursors, including Boc-protected 3-(alkylamino)phenothiazin-5-ium TFA (New & Dolphin, 2009).
Native chemical ligation at phenylalanine : Crich and Banerjee (2007) synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, demonstrating its application in peptide synthesis (Crich & Banerjee, 2007).
Safety And Hazards
While specific safety and hazard information for N-Boc-3-amino-2-cyclohexenone is not available in the search results, it’s important to note that some methodologies for the synthesis of Boc-protected amines have several drawbacks such as long reaction times, formation of side-products during the catalyzed reactions, potential hazards (e.g., the high toxicity of DMAP and reagents derived from it), excess reagents in the case of Lewis acid-catalyzed reactions, and the problem of catalyst recovery and limited applicabilities .
Zukünftige Richtungen
A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described. Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that future research could focus on developing more efficient and environmentally friendly methods for the synthesis of N-Boc-3-amino-2-cyclohexenone and similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-oxocyclohexen-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h7H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSWFSXNWMACY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-amino-2-cyclohexenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574332.png)
![3,4-Furandicarboxylic acid,2-[bis(1-methylethyl)amino]-5-ethoxy-,dimethyl ester](/img/structure/B574333.png)

